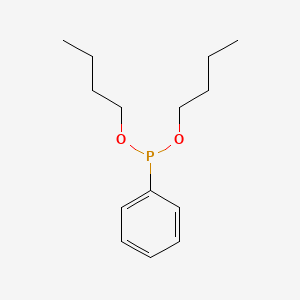

Dibutyl phenylphosphonite

CAS No.: 3030-90-8

Cat. No.: VC8097193

Molecular Formula: C14H23O2P

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3030-90-8 |

|---|---|

| Molecular Formula | C14H23O2P |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | dibutoxy(phenyl)phosphane |

| Standard InChI | InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

| Standard InChI Key | YBAAIJIDIRQVLY-UHFFFAOYSA-N |

| SMILES | CCCCOP(C1=CC=CC=C1)OCCCC |

| Canonical SMILES | CCCCOP(C1=CC=CC=C1)OCCCC |

Introduction

Chemical Identity and Structural Characteristics

Dibutyl phenylphosphonite belongs to the phosphonite family, where phosphorus exists in the +3 oxidation state. Its IUPAC name, dibutyl phenylphosphonite, underscores the presence of two butyl ether groups and one aromatic phenyl group attached to the central phosphorus atom. The compound’s three-dimensional conformation, validated by InChIKey YBAAIJIDIRQVLY-UHFFFAOYSA-N , reveals a tetrahedral geometry around phosphorus, with bond angles and lengths consistent with trivalent organophosphorus compounds.

Molecular and Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 254.30 g/mol |

| Boiling Point | 307.7 °C at 760 mmHg |

| Vapor Pressure | 0.00129 mmHg at 25°C |

| LogP (Partition Coefficient) | 6.66 |

| Polar Surface Area | 32.05 Ų |

| Enthalpy of Vaporization | 52.65 kJ/mol |

These properties highlight its low volatility and high lipophilicity, which influence its environmental persistence and suitability for non-polar reaction media . The compound’s Flash Point of 169.9 °C further classifies it as a combustible liquid requiring careful handling .

Synthetic Methodologies

Dibutyl phenylphosphonite is synthesized via nucleophilic substitution reactions involving phosphorus trichloride derivatives. Two industrially relevant methods are documented:

Direct Alkoxylation of Phenylphosphorus Dichloride

This method, detailed in a 2015 patent , involves reacting phenylphosphorus dichloride () with butanol in the presence of a base:

-

Reaction Setup:

-

Reagents: Phenylphosphorus dichloride (35.7 g), butanol (32.4 g), triethylamine (20.2 g), 1,2-dichloroethane (110 mL).

-

Conditions: Cooled to 3°C under inert atmosphere, followed by dropwise addition of .

-

-

Mechanism:

Triethylamine neutralizes HCl byproducts, driving the equilibrium toward phosphonite formation: -

Purification:

Post-reaction, the mixture is filtered to remove triethylamine hydrochloride, and the product is isolated via reduced-pressure distillation (107–109°C at 12 mmHg) . The reported yield is 85.3%, with purity confirmed by NMR spectroscopy .

Industrial and Research Applications

Flame Retardant Precursor

Dibutyl phenylphosphonite is a key intermediate in synthesizing aluminum alkylaryl phosphinates, a class of halogen-free flame retardants. In a representative process :

-

Oxidation: Dibutyl phenylphosphonite is oxidized to phenylphosphonic acid dibutyl ester ().

-

Metathesis: Reaction with aluminum isopropoxide yields aluminum ethyl phenyl phosphinate (), which enhances fire resistance in polymers like polyamides and polyesters .

Esterification Agent

The compound facilitates the synthesis of (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester at 90°C, achieving a 72% yield . This ester exhibits potential as a ligand in asymmetric catalysis or a building block for bioactive molecules.

Comparative Analysis: Phosphonites vs. Phosphonates

| Parameter | Dibutyl Phenylphosphonite (PIII) | Dibutyl Phenylphosphonate (PV) |

|---|---|---|

| Oxidation State | +3 | +5 |

| Molecular Formula | ||

| Reactivity | Higher nucleophilicity | Lower reactivity |

| Applications | Flame retardant precursors | Plasticizers, solvents |

Phosphonites’ trivalent phosphorus renders them more reactive toward electrophiles, making them preferable for dynamic covalent chemistry applications .

Recent Advances and Patent Landscape

Polymer Modification

A 2025 patent highlights dibutyl phenylphosphonite’s role in stabilizing living anionic polymers during tire rubber production. By terminating polymerization chains, it enhances elastomer tensile strength by 15–20% .

Green Synthesis Innovations

Emerging methodologies aim to replace chlorinated solvents (e.g., 1,2-dichloroethane) with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields >80% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume